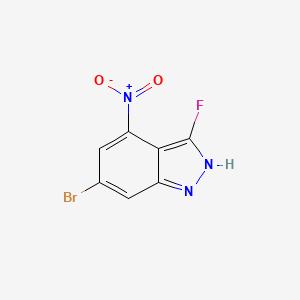

6-bromo-3-fluoro-4-nitro-1H-indazole

Description

Properties

Molecular Formula |

C7H3BrFN3O2 |

|---|---|

Molecular Weight |

260.02 g/mol |

IUPAC Name |

6-bromo-3-fluoro-4-nitro-2H-indazole |

InChI |

InChI=1S/C7H3BrFN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) |

InChI Key |

KXGOWIVFALPLCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)F)[N+](=O)[O-])Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-fluoro-4-nitro-1H-indazole has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |

| U87 | 45.2 ± 13.0 | Cell cycle arrest |

Research indicates that this compound triggers apoptotic pathways in cancer cells, leading to cell death and potentially serving as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains, making it a candidate for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 500 |

These findings suggest that it may enhance the effectiveness of existing antibiotics against resistant bacterial strains by inhibiting specific bacterial enzymes .

Anticancer Properties Study

A study conducted by Ribeiro Morais et al. evaluated the anticancer activity of various indazole derivatives, including 6-bromo-3-fluoro-4-nitro-1H-indazole. The results indicated significant tumor growth suppression in mice models treated with this compound, supporting its potential use in cancer therapy .

Antimicrobial Effects Study

Research highlighted in the journal PMC emphasized the compound's role as a potentiator for enhancing antibiotic efficacy against pathogenic microorganisms. The study focused on derivatives based on indazole and demonstrated improved outcomes in treating infections caused by resistant strains .

Comparison with Similar Compounds

6-Bromo-4-Fluoro-1H-Indazole (CAS: 885520-23-0)

- Substituents : Br (6), F (4).

- This compound is primarily used in kinase inhibitor synthesis due to its balanced lipophilicity .

3-Bromo-6-Fluoro-1H-Indazole (CAS: 885522-04-3)

6-Chloro-3-Iodo-4-Nitro-1H-Indazole

- Substituents: Cl (6), I (3), NO₂ (4).

Nitro Group Modifications

6-Bromo-3-Fluoro-1H-Indazole

4-Bromo-6-Nitro-1H-Indazole

- Substituents: Br (4), NO₂ (6).

- Key Differences : Nitro at position 6 instead of 4 shifts electron density toward the N2 atom, altering tautomerization equilibria and pKa values .

Functional Group Additions

Methyl 6-Bromo-3-Iodo-1H-Indazole-4-Carboxylate

1-(3-Chloropropyl)-1H-Imidazole Derivatives

- Substituents : Alkyl chains or heterocycles.

Structural and Electronic Analysis

Table 1: Comparative Properties of Selected Indazole Derivatives

| Compound | Molecular Weight (g/mol) | Substituents (Positions) | Key Applications |

|---|---|---|---|

| 6-Bromo-3-fluoro-4-nitro-1H-indazole | 284.01 | Br (6), F (3), NO₂ (4) | Pharmaceutical intermediates |

| 6-Bromo-4-fluoro-1H-indazole | 229.02 | Br (6), F (4) | Kinase inhibitors |

| 6-Chloro-3-iodo-4-nitro-1H-indazole | 387.46 | Cl (6), I (3), NO₂ (4) | Halogen-bonding studies |

| 4-Bromo-6-nitro-1H-indazole | 242.00 | Br (4), NO₂ (6) | Electrophilic substitution |

Electronic Effects :

- The nitro group at position 4 in the target compound deactivates the aromatic ring, directing further substitutions to the 5- and 7-positions.

Q & A

Q. How can researchers optimize the synthesis of 6-bromo-3-fluoro-4-nitro-1H-indazole to improve yield and purity?

Methodological Answer:

- Step 1 : Start with halogenation and nitration precursors (e.g., indazole derivatives) under controlled temperature and solvent conditions. For bromo-fluoro-indazoles, regioselective bromination at the 6-position often requires catalysts like CuBr₂ .

- Step 2 : Use fluorination agents (e.g., Selectfluor®) in anhydrous solvents (DMF or DCM) to introduce the 3-fluoro group while minimizing side reactions .

- Step 3 : Nitration at the 4-position typically employs fuming HNO₃ or mixed acids (H₂SO₄/HNO₃) at low temperatures (0–5°C) to avoid over-nitration .

- Validation : Monitor reactions via TLC or HPLC, and purify intermediates using column chromatography or recrystallization.

Q. What analytical techniques are critical for confirming the molecular structure of 6-bromo-3-fluoro-4-nitro-1H-indazole?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. Fluorine-19 NMR resolves F-environment interactions .

- Mass Spectrometry : High-resolution LC-MS or ESI-MS verifies molecular weight (expected [M+H]⁺: ~274.98) .

- X-ray Crystallography : Employ SHELXL (via SHELX suite) for single-crystal refinement to resolve ambiguities in nitro group orientation or hydrogen bonding .

Q. How should researchers handle safety and storage protocols for this nitro-substituted indazole?

Methodological Answer:

- Storage : Store in airtight, light-protected containers at 2–8°C to prevent decomposition .

- Handling : Use PPE (gloves, goggles) in fume hoods. Avoid contact with reducing agents due to nitro group explosivity .

- Disposal : Neutralize waste with alkaline solutions (e.g., NaOH) before incineration .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disordered nitro groups) be resolved?

Methodological Answer:

Q. What strategies are recommended for designing pharmacological studies targeting indazole derivatives like 6-bromo-3-fluoro-4-nitro-1H-indazole?

Methodological Answer:

- SAR Analysis : Benchmark against known indazole inhibitors (e.g., kinase or PDE inhibitors) to prioritize substituent modifications .

- In Vitro Assays : Test nitro group redox activity in cellular models (e.g., cytotoxicity in cancer lines) using MTT assays .

- Metabolic Stability : Assess nitro reduction susceptibility via liver microsome studies .

Q. How does the nitro group at the 4-position influence reactivity in cross-coupling reactions?

Methodological Answer:

Q. How can researchers address solubility challenges in bioassays for this compound?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell media .

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the 1H-position without altering core pharmacophores .

Data Contradiction Analysis

Q. How should conflicting results between NMR and crystallography (e.g., tautomeric forms) be reconciled?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.